molecular formula C17H26N2O3 B13546409 tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate

tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate

Cat. No.: B13546409
M. Wt: 306.4 g/mol
InChI Key: KGYBFBKMKKFSPU-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxy group, and a piperidyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate aryl halides in the presence of a palladium catalyst. The reaction is carried out in a solvent such as 1,4-dioxane with cesium carbonate as the base . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize the yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective group properties.

    tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: Another related compound with an aminomethyl group instead of a methoxy group.

Uniqueness

tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate is unique due to the presence of the methoxy and piperidyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-(2-methoxy-4-piperidin-4-ylphenyl)carbamate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-14-6-5-13(11-15(14)21-4)12-7-9-18-10-8-12/h5-6,11-12,18H,7-10H2,1-4H3,(H,19,20)

InChI Key

KGYBFBKMKKFSPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2CCNCC2)OC

Origin of Product

United States

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